Sodium 4-methoxy-3-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C8H9NaO3S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
sodium;4-methoxy-3-methylbenzenesulfinate |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-5-7(12(9)10)3-4-8(6)11-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ACVLVLJELLYNFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-methoxy-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The initial step involves the formation of sulfinic acid by the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale batch reactors where sulfonyl chlorides are reduced using reducing agents like zinc or sodium amalgam, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-methoxy-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
Sodium 4-methoxy-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of sodium 4-methoxy-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Spectroscopic Properties
Table 1: Comparative Spectroscopic Data
*Inferred data based on sulfinate group characteristics and substituent effects:
- IR : Sulfinate (-SO₂⁻) groups exhibit strong S-O asymmetric and symmetric stretching vibrations between 1050–1200 cm⁻¹, distinct from carboxylate C=O stretches (~1680 cm⁻¹) .
- ¹H NMR : The methyl group at the meta position (δ ~2.3 ppm) introduces additional upfield shifts compared to sodium 4-methoxybenzoate, which lacks alkyl substituents. The methoxy group (δ ~3.9 ppm) and aromatic protons (δ ~7.1–7.5 ppm) align with electron-withdrawing effects of the sulfinate group.
Thermal Stability
Sodium 4-methoxybenzoate decomposes at ~250°C, attributed to carboxylate group instability under high heat . In contrast, sulfinate salts like sodium toluene sulfinate exhibit higher thermal stability (decomposition >300°C), suggesting this compound may share similar resilience due to robust S-O bonding.
Q & A
Q. What experimental strategies identify reactive intermediates during this compound oxidation?
- Methodological Answer : Use stopped-flow spectroscopy or electron paramagnetic resonance (EPR) to capture short-lived intermediates. For example, sulfate radical anions (SO₄•⁻) generated via persulfate activation can oxidize the methoxy-methyl aromatic moiety. Quench experiments with radical scavengers (e.g., tert-butanol) and LC-MS/MS analysis of trapped intermediates are critical for mechanistic insights .
Q. How can chromatographic separation of this compound from co-eluting impurities be optimized?
- Methodological Answer : Employ design of experiments (DoE) to test mobile phase variables:
- Methanol concentration (60–70%) and buffer pH (4.0–5.0) gradients.
- Ion-pair reagents (e.g., tetrabutylammonium bromide) to modulate retention times.
Validate peak purity via diode-array detection (DAD) and compare against reference spectra. For persistent co-elution, hyphenate HPLC with mass spectrometry (LC-MS) for definitive identification .
Q. What factors explain conflicting degradation product profiles in accelerated stability studies?
- Methodological Answer : Variability arises from:
- Storage conditions : Light exposure or humidity fluctuations may alter degradation pathways.
- Analytical sensitivity : Low-resolution detectors miss trace impurities; use high-resolution MS or NMR for comprehensive profiling.
Standardize protocols per ICH guidelines (Q1A) and include forced degradation controls (e.g., peroxide/acid/base treatments) to map degradation routes systematically .
Methodological Framework for Study Design
- Critical Appraisal of Literature : Prioritize studies with robust sodium quantification methods (e.g., ion chromatography over flame photometry) and explicit validation parameters (LOQ, LOD, recovery rates) .
- Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., consistency, temporality) to evaluate causality in observed stability or reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
